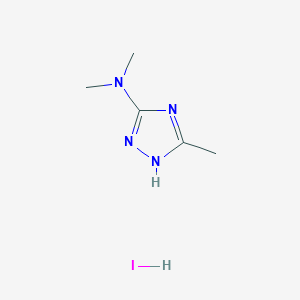

N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide

Description

Properties

IUPAC Name |

N,N,5-trimethyl-1H-1,2,4-triazol-3-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.HI/c1-4-6-5(8-7-4)9(2)3;/h1-3H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVKCPFYEAOSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N(C)C.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-87-4 | |

| Record name | 1H-1,2,4-Triazol-5-amine, N,N,3-trimethyl-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine oxide.

Reduction: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine.

Substitution: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine azide.

Scientific Research Applications

Biological Buffering Agent

One of the primary applications of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is as a non-ionic organic buffering agent . It is used in cell culture systems where maintaining a stable pH is crucial. The compound effectively buffers solutions within a pH range of 6 to 8.5, making it suitable for various biological experiments .

Organic Synthesis

This compound serves as a building block in organic synthesis . It plays a significant role in the development of pharmaceuticals and agrochemicals. Its unique nitrogen-rich structure allows for the synthesis of more complex molecules through various chemical reactions .

Agricultural Applications

Compounds similar to this compound have been investigated for their potential use in agriculture as plant growth regulators or fungicides. Their ability to influence plant metabolism and growth processes can lead to enhanced crop yields and disease resistance .

Case Study 1: Use as a Buffering Agent

In a study published by Biosynth, this compound was evaluated for its effectiveness as a buffering agent in cell cultures. The results showed that it maintained pH stability over extended periods compared to traditional buffers like MOPS and HEPES. This property is particularly beneficial in experiments requiring precise pH control for enzyme activity assays.

Case Study 2: Synthesis of Nitrogen-Rich Salts

A research article highlighted the synthesis of nitrogen-rich salts from derivatives of triazole compounds. While not directly involving this compound, the methodologies discussed could be adapted to explore similar compounds for their energetic properties. The study demonstrated that modifications to the triazole structure could significantly enhance thermal stability and reduce sensitivity to impact—key factors for safe handling in energetic applications .

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The compound’s triazole ring can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide with structurally or functionally related triazole derivatives. Key differences in substituents, properties, and applications are highlighted.

Structural and Functional Analysis

Substituent Effects on Stability and Reactivity Methyl Groups: The N,N,3-trimethyl substitution in the target compound likely enhances thermal stability compared to nitro- or azido-substituted derivatives, which prioritize energy density over safety . Iodide Counterion: Unlike energetic salts with nitrate or perchlorate anions, the hydroiodide salt improves solubility in polar solvents (e.g., water, DMSO) but may reduce detonation performance due to lower oxygen content .

Performance in Energetic Materials

- Compounds like 3-azido-N-nitro-1H-1,2,4-triazol-5-amine exhibit superior detonation velocity (9409 m/s) and pressure (39.3 GPa) but are highly sensitive to impact, limiting practical use . In contrast, methylated derivatives like the target compound prioritize stability (predicted IS > 40 J, FS > 360 N) over explosive power, aligning with safety-focused applications .

Biological Activity Triazole derivatives with amino or aryl substituents, such as 1H-1,2,4-triazol-5-amine, show antiproliferative effects against cancer cells (e.g., MGC-803 gastric cancer cells) .

Synthetic Versatility

- The regioselective synthesis of methylated triazoles (e.g., via reactions with sulfonyl chlorides ) contrasts with the more hazardous routes required for nitro or azido derivatives, which involve nitrating agents or azide precursors .

Biological Activity

N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C5H9N4I |

| Molecular Weight | 218.05 g/mol |

| Canonical SMILES | CN(C)C(=N)N1C(=N)N=C1N(C)C |

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit notable antimicrobial and antifungal properties . The specific compound this compound has been studied for its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal pathogens : Exhibits antifungal activity against species like Candida albicans.

In a study involving derivatives of 1,2,4-triazole, compounds similar to N,N,3-trimethyl-1H-1,2,4-triazol-5-amine were tested against a range of pathogens with varying degrees of success. The results indicated that the presence of specific substituents significantly influenced antimicrobial efficacy .

Cytotoxicity and Anti-inflammatory Effects

The cytotoxic effects of this compound were evaluated in peripheral blood mononuclear cells (PBMC). The compound demonstrated low toxicity at concentrations up to 100 µg/mL with cell viability remaining above 90% . Additionally, it was observed to modulate cytokine release significantly:

- Tumor Necrosis Factor-alpha (TNF-α) : Decreased production by approximately 44–60%.

- Interferon-gamma (IFN-γ) : Notable reductions were also recorded.

These findings suggest that the compound may have potential applications in anti-inflammatory therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the triazole ring plays a crucial role in binding to specific enzymes and receptors within microbial cells. This interaction can disrupt normal cellular functions leading to microbial death or inhibition .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of triazole derivatives:

- Study on Antimicrobial Activity : A comparative analysis showed that triazole derivatives exhibited varying levels of antimicrobial activity depending on their structural modifications. The study highlighted that compounds with additional functional groups tended to enhance antimicrobial efficacy .

- Anti-inflammatory Effects in PBMC : In a recent study assessing the impact of triazole derivatives on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS), compounds similar to N,N,3-trimethyl showed promising results in reducing pro-inflammatory cytokines .

Q & A

Q. What are the optimal synthetic routes for N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves alkylation of the triazole core followed by salt formation with hydroiodic acid (HI). Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for methyl group addition .

- Stoichiometry : Excess methyl iodide ensures complete N-methylation, but overalkylation can occur if temperature exceeds 60°C .

- Salt formation : Neutralization of the free base with HI in ethanol yields the hydroiodide salt; stoichiometric control prevents residual acidity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR : H and C NMR confirm methylation patterns and salt formation (e.g., downfield shifts for NH protons) .

- X-ray diffraction : Single-crystal X-ray analysis resolves hydrogen bonding between the triazolamine and iodide ions. Use SHELX for refinement .

- Elemental analysis : Ensures correct C:H:N:I ratios (±0.3% deviation acceptable) .

Advanced Research Questions

Q. How does tautomeric and rotameric flexibility of the triazole core influence the compound’s reactivity and stability?

- Methodological Answer:

- Tautomerism : The 1,2,4-triazole ring exists in equilibrium between 1H and 2H tautomers, affecting hydrogen-bonding capacity. IR spectroscopy (N-H stretches) and DFT calculations (e.g., Gaussian) identify dominant tautomers .

- Rotamerism : Substituent orientation (e.g., methyl groups) impacts crystal packing. Use ORTEP-3 to visualize rotameric conformations in crystallographic data .

Q. What role do hydrogen-bonding networks play in the compound’s thermal stability and solubility?

- Methodological Answer:

- Thermal stability : DSC reveals decomposition temperatures (>200°C for hydroiodides). Strong N–H⋯I interactions stabilize the lattice .

- Solubility : Hydrogen bonding with polar solvents (e.g., DMSO) enhances solubility. Quantify via shake-flask method (logP ≈ -1.2) .

- Table 1 : Hydrogen-bond parameters from crystallography:

| Donor | Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| N–H | I | 2.89 | 165 |

Q. How can computational modeling predict the compound’s energetic or pharmacological properties?

- Methodological Answer:

- Energetic potential : Calculate detonation velocity (VOD) and pressure using EXPLO5 software. Input heat of formation (ΔH) from Gaussian-derived data .

- Pharmacology : Molecular docking (AutoDock Vina) screens for kinase inhibition. The methyl groups may enhance lipophilicity for blood-brain barrier penetration .

Q. How should researchers address contradictions in reported data (e.g., conflicting thermal stability values)?

- Methodological Answer:

- Reproducibility : Standardize synthesis and characterization protocols (e.g., heating rate in DSC: 10°C/min) .

- Analytical cross-validation : Pair TGA with mass spectrometry to identify decomposition byproducts .

- Statistical analysis : Use ANOVA to assess batch-to-batch variability in purity (>95% confidence interval) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.